molecular formula C11H21NO B7817928 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B7817928
M. Wt: 183.29 g/mol
InChI Key: PHFPPPDKZBRNIN-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol is a complex organic compound characterized by its bicyclic structure containing a nitrogen atom and a hydroxyl group This compound is part of the azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various organic reactions such as cyclization, reduction, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed:

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom play crucial roles in these interactions, leading to various biological activities.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.

  • Signal Transduction: The compound may influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol is compared with other similar compounds to highlight its uniqueness:

  • 8-Azabicyclo[3.2.1]octan-3-ol: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: The presence of a methyl group instead of a tert-butyl group leads to variations in reactivity and biological activity.

  • 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:

These comparisons help to understand the unique characteristics and potential advantages of this compound over its analogs.

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Properties

IUPAC Name

3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-10,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFPPPDKZBRNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2CCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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